8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Drug Discovery Physicochemical Profiling Lead Optimization

8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859126-56-0) is a fully synthetic, small-molecule coumarin derivative built on the [1,3]dioxolo[4,5-g]chromen-6-one scaffold. The molecule carries a saturated, seven-membered azepane ring attached via a methylene linker at position 8 of the chromenone core.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 859126-56-0
Cat. No. B2898827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
CAS859126-56-0
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESC1CCCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
InChIInChI=1S/C17H19NO4/c19-17-7-12(10-18-5-3-1-2-4-6-18)13-8-15-16(21-11-20-15)9-14(13)22-17/h7-9H,1-6,10-11H2
InChIKeyRLVKEMKDLMOQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859126-56-0): Core Physicochemical and Structural Identity for Procurement Evaluation


8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859126-56-0) is a fully synthetic, small-molecule coumarin derivative built on the [1,3]dioxolo[4,5-g]chromen-6-one scaffold. The molecule carries a saturated, seven-membered azepane ring attached via a methylene linker at position 8 of the chromenone core . Its molecular formula is C₁₇H₁₉NO₄ and its monoisotopic mass is 301.1314 Da [1]. Computed physicochemical descriptors include an XLogP3-AA of 2.3, a topological polar surface area of 48 Ų, and zero hydrogen‑bond donors, indicating moderate lipophilicity and good membrane-permeability potential [1]. The compound is commercially available from several screening‑compound suppliers, typically at ≥95% purity (HPLC) .

Why Generic Substitution Fails for 8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one: The Critical Role of the Azepane Ring in Physicochemical and Pharmacophore Space


Even subtle alterations to the 8‑position substituent on the dioxolo[4,5-g]chromen-6-one scaffold can profoundly shift lipophilicity, basicity, molecular shape, and target‑binding profiles. The seven‑membered azepane ring in 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one confers a unique combination of conformational flexibility, steric bulk, and hydrogen‑bond acceptor capacity that distinguishes it from otherwise identical six‑membered (piperidine, morpholine) or five‑membered (pyrrolidine) congeners [1]. In the absence of head‑to‑head biological data, these physicochemical and structural differences alone preclude the assumption that an analog bearing a different cyclic amine will reproduce the same potency, selectivity, or pharmacokinetic behavior. Procurement decisions must therefore be based on the specific compound rather than on interchangeable ‘coumarin’ or ‘chromenone’ library representatives .

Quantitative Evidence Guide for 8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one: Comparative Physicochemical, Structural, and CYP Inhibition Profiling


Azepane vs. Morpholine Substituent: Impact on Lipophilicity (LogP) and Polar Surface Area

Replacing the azepane ring with a morpholine ring (i.e., 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, CAS 859126-76-4) reduces the calculated logP from 2.3 to 1.5 and increases the topological polar surface area (TPSA) from 48 Ų to 57 Ų [1][2]. These differences are class‑level inferences; no head‑to‑head biological assay has been reported.

Drug Discovery Physicochemical Profiling Lead Optimization

CYP Enzyme Inhibition Profile: Azepane Derivative Shows Low CYP2C8 Engagement vs. Other Isoforms

In human liver microsome assays, 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one demonstrated modest inhibition of CYP2C8 (IC₅₀ = 120 nM), while inhibition of CYP2E1, CYP2B6, and CYP2A6 was negligible (IC₅₀ > 20,000 nM) [1]. No equivalent CYP panel data have been published for the morpholine or chloromethyl analogs, so this comparison is restricted to isoform selectivity within the same compound.

ADME-Tox Cytochrome P450 Drug-Drug Interaction

Structural Comparison: Azepane vs. Chloromethyl Substituent – Implications for Covalent vs. Non‑Covalent Binding Modes

The chloromethyl analog 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 484000-52-4) contains an electrophilic carbon capable of forming covalent adducts with cysteine or other nucleophilic residues, whereas the azepane compound lacks a reactive electrophilic centre and is expected to act solely via non‑covalent interactions . No parallel biological data are available for this pair.

Medicinal Chemistry Covalent Inhibitors Chemical Biology

Best Application Scenarios for 8-(Azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Based on Current Evidence


CNS‑Focused High‑Throughput Screening (HTS) Library Design

The compound’s computed logP of 2.3 and TPSA of 48 Ų place it within the favorable CNS MPO (Multiparameter Optimization) space [1]. Its zero H‑bond donor count further supports brain penetration. Procurement teams building CNS‑biased screening decks should prefer this azepane derivative over its more polar morpholine congener (TPSA ≈ 57 Ų) to maximize the probability of identifying brain‑penetrant hits.

CYP2C8‑Dependent Probe or Tool Compound Development

With an IC₅₀ of 120 nM against CYP2C8 and >166‑fold selectivity over CYP2E1, CYP2B6, and CYP2A6, this compound can serve as a starting point for developing a selective CYP2C8 chemical probe [2]. Its selectivity window is advantageous for in vitro DDI studies where specific CYP2C8 inhibition must be demonstrated without confounding effects on other major isoforms.

Reversible, Non‑Covalent Pharmacological Studies on the Coumarin Scaffold

Unlike the chloromethyl analog (CAS 484000-52-4) that carries an electrophilic warhead, 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one lacks a reactive group, ensuring that any observed biological activity arises from non‑covalent binding [1]. This property is essential for target‑based screens where false positives from covalent protein modification must be avoided.

Structure–Activity Relationship (SAR) Exploration of the 8‑Position on the Dioxolochromenone Core

The unique conformational and electronic profile of the seven‑membered azepane ring makes this compound a valuable comparator in SAR campaigns that systematically vary the cyclic amine at position 8 (e.g., pyrrolidine, piperidine, morpholine, thiomorpholine) [2]. Pairing this compound with the morpholine analog allows researchers to deconvolute the contributions of ring size, lipophilicity, and hydrogen‑bond acceptor strength to target potency.

Quote Request

Request a Quote for 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.